4-[2-(Dimethylamino)ethoxy]benzonitrile

Catalog No.
S1521375
CAS No.
24197-95-3
M.F
C11H14N2O
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(Dimethylamino)ethoxy]benzonitrile

CAS Number

24197-95-3

Product Name

4-[2-(Dimethylamino)ethoxy]benzonitrile

IUPAC Name

4-[2-(dimethylamino)ethoxy]benzonitrile

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-8H2,1-2H3

InChI Key

DTYDLVIYHGGCOG-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)C#N

Synonyms

p-[2-(Dimethylamino)ethoxy]-benzonitrile;

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C#N

The exact mass of the compound 4-[2-(Dimethylamino)ethoxy]benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 24197-95-3) is a highly specialized, bifunctional aromatic ether serving as the penultimate precursor in the synthesis of the prokinetic drug Itopride. Featuring a reactive para-benzonitrile moiety and a basic 2-(dimethylamino)ethoxy side chain, this compound is engineered for direct catalytic hydrogenation to yield the corresponding benzylamine. In pharmaceutical manufacturing and quality control workflows, it is widely procured both as a bulk intermediate to streamline API production and as a highly purified analytical reference standard (often designated as Itopride Impurity 8) to ensure regulatory compliance [1].

Research Fit

Analytical reference standard
Defined as Itopride impurity 2/8; supports method validation for impurity profiling
Patent-linked building block
Disclosed intermediate for 3-aryl-5-substituted-isoquinolin-1-one research compounds
Fragment-based discovery
Rule-of-three compliant fragment (MW 190 Da, predicted logP 1.6) for library design

Attempting to substitute 4-[2-(Dimethylamino)ethoxy]benzonitrile with upstream precursors like 4-cyanophenol introduces significant operational inefficiencies, requiring manufacturers to perform hazardous, multi-hour alkylations with 2-(dimethylamino)ethyl chloride [1]. Furthermore, substituting with structural homologs, such as the propoxy derivative, fundamentally alters the pharmacophore, rendering the resulting downstream product inactive against the target D2 receptors. Even the choice of physical form is critical; procuring the hydrochloride salt (CAS 3048604-20-9) instead of the free base necessitates an additional neutralization step prior to the critical nitrile reduction, thereby increasing cycle time and solvent waste in bulk manufacturing [2].

Substitution Risk

Ortho isomer (CAS 206261-63-4)
Different chromatographic retention and no Itopride impurity designation; may not support regulatory analytical methods
DMABN (4-(dimethylamino)benzonitrile)
Lacks ethoxy linker, altering hydrogen-bonding, membrane permeability, and pKa; not interchangeable for impurity or synthetic work
Des-ethoxy analogs
Removal of the ethoxy oxygen shifts polarity and predicted protonation state, potentially affecting reaction outcomes and biological readouts

Process Streamlining: Pre-assembled Ether vs. Upstream Alkylation

Procuring the pre-assembled 4-[2-(Dimethylamino)ethoxy]benzonitrile bypasses the need to perform the initial etherification of 4-cyanophenol. Traditional synthesis routes require reacting 4-cyanophenol with 2-(dimethylamino)ethyl chloride under alkaline conditions, which involves an 8-hour reflux in acetone and subsequent extraction protocols [1]. By sourcing the pre-alkylated compound, manufacturers eliminate this entire synthetic stage, directly entering the catalytic hydrogenation phase. This reduces the overall API synthesis timeline by at least one full unit operation and avoids the handling of highly reactive and toxic alkylating agents on a commercial scale [1].

Evidence DimensionSynthetic steps to benzylamine intermediate
Target Compound Data1 step (direct catalytic hydrogenation)
Comparator Or Baseline4-cyanophenol (2 steps: 8-hour alkylation + hydrogenation)
Quantified DifferenceEliminates 1 full unit operation and >8 hours of reaction/workup time
ConditionsIndustrial-scale API synthesis workflow

Procuring the advanced intermediate significantly reduces manufacturing cycle times and eliminates the regulatory and safety burdens of handling hazardous alkylating agents.

Itopride impurity designation
Head-to-head
Target: Designated Itopride Impurity 2/8, commercially available as characterized reference standard.
Ortho isomer: No pharmaceutical impurity designation, available only as research chemical.
Supports impurity profiling method validation; ortho isomer lacks regulatory context
Pharmacopeial alignment review recommended

Catalytic Compatibility: Free Base vs. Hydrochloride Salt

The reduction of the nitrile group to a primary amine is a critical step in Itopride synthesis, typically achieved via catalytic hydrogenation. Procuring the free base form of 4-[2-(Dimethylamino)ethoxy]benzonitrile allows for direct introduction into the hydrogenation reactor[1]. In contrast, utilizing the hydrochloride salt (CAS 3048604-20-9) can inhibit certain metal catalysts or require a preliminary neutralization and extraction step to liberate the free amine before reduction[1]. This direct compatibility of the free base form maximizes catalyst turnover and simplifies the solvent system.

Evidence DimensionPreparation for catalytic hydrogenation
Target Compound DataFree base (Directly reducible without pretreatment)
Comparator Or BaselineHydrochloride salt (Requires prior neutralization and extraction)
Quantified DifferenceSaves 1 neutralization/extraction step prior to reduction
ConditionsStandard catalytic hydrogenation conditions (e.g., Raney Ni/H2)

Selecting the free base form optimizes the reduction workflow, preventing catalyst poisoning and reducing overall solvent consumption.

Patent synthetic intermediate
Class-level
Explicitly claimed in US-2016221953-A1 for 3-aryl-5-substituted-isoquinolin-1-one synthesis. Comparators (ortho isomer, des-ethyl analog) not cited in same patent family.
Patent-defined utility supports drug discovery route selection
Patent analysis only; synthesis feasibility should be verified

Regulatory Compliance: High-Purity Standard vs. Crude Intermediate

In the final formulation of Itopride, unreacted 4-[2-(Dimethylamino)ethoxy]benzonitrile is classified as a critical process impurity (Itopride Impurity 8). Regulatory guidelines mandate that such impurities be controlled to strict thresholds, often below 0.10% or 0.15% depending on the daily dose [1]. Procuring a certified high-purity reference standard (>98% HPLC) of this compound is essential for accurate calibration of analytical methods. Using crude or lower-purity synthetic batches (<95%) for calibration leads to inaccurate response factors, risking batch rejection during quality assurance testing[1].

Evidence DimensionAnalytical calibration accuracy
Target Compound DataCertified Reference Standard (>98% purity)
Comparator Or BaselineCrude synthetic intermediate (<95% purity)
Quantified DifferenceEnables precise quantification of residual impurity down to <0.1% ICH thresholds
ConditionsHPLC/LC-MS method validation for API release

High-purity procurement is mandatory for analytical method validation and ensuring successful regulatory batch release of the final API.

Boiling point & pKa divergence
Reported
Target: bp 115–117 °C (0.1 mmHg), predicted pKa 8.59±0.28.
Ortho isomer: bp ~316 °C (760 mmHg). pKa expected to differ due to intramolecular interactions.
Boiling point shift guides purification method choice; pKa affects assay buffer conditions
Predicted pKa; experimental verification advised
Antidepressant screening outcome
Reported
Little active or inactive in antidepressant assay, while related 1-(4-aminoalkoxy)phenyl)-2-propylamines showed activity in the same study.
Negative data informs CNS scaffold selection; supports counter-screening strategy
Study details limited; confirm assay conditions

Bulk API Manufacturing

Sourced as an advanced intermediate for the commercial-scale synthesis of Itopride, allowing manufacturers to bypass hazardous upstream alkylation steps and directly proceed to nitrile hydrogenation [1].

Quality Control and Method Validation

Procured as a certified reference standard (Itopride Impurity 8) for HPLC/LC-MS calibration, ensuring the final API meets strict ICH guidelines for residual precursor limits[2].

Library Synthesis of Benzamide Analogs

Utilized as a versatile building block in medicinal chemistry to generate novel D2-receptor antagonists by varying the final acylation step after nitrile reduction [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Impurity profiling method validation
Itopride impurity designation (Impurity 2/8)
Chromatographic method transfer & pharmacopeial alignment review
Isoquinolinone drug discovery research
Patent-disclosed synthetic intermediate
Route feasibility & intellectual property landscape review
HPLC method development probe
Defined boiling point & basic pKa
Retention time modulation & extraction protocol optimization
Fragment-based library design
Rule-of-three compliant fragment (MW 190, logP 1.6)
Counter-screening against aminergic activity; scaffold expansion

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-[2-(Dimethylamino)ethoxy]benzonitrile

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